molecular formula C5H3FNNaO2S B13659685 Sodium 4-fluoropyridine-2-sulfinate

Sodium 4-fluoropyridine-2-sulfinate

Cat. No.: B13659685
M. Wt: 183.14 g/mol
InChI Key: FEHZKUQSGLUUEZ-UHFFFAOYSA-M
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Description

Sodium 4-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 4-fluoropyridine-2-sulfinic acid. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows: [ \text{4-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding sulfonate.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Sodium 4-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity .

Comparison with Similar Compounds

  • Sodium 4-chloropyridine-2-sulfinate
  • Sodium 4-bromopyridine-2-sulfinate
  • Sodium 4-iodopyridine-2-sulfinate

Comparison: Sodium 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where specific electronic effects are desired .

Properties

Molecular Formula

C5H3FNNaO2S

Molecular Weight

183.14 g/mol

IUPAC Name

sodium;4-fluoropyridine-2-sulfinate

InChI

InChI=1S/C5H4FNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

FEHZKUQSGLUUEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1F)S(=O)[O-].[Na+]

Origin of Product

United States

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